molecular formula C20H21FN2O2S B12156689 Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- CAS No. 1018047-70-5

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-

Cat. No.: B12156689
CAS No.: 1018047-70-5
M. Wt: 372.5 g/mol
InChI Key: WAMZSOOKUNFIBM-UHFFFAOYSA-N
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Description

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- is a complex organic compound with a unique structure that includes a propanamide backbone, a phenoxy group, and a benzothiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a suitable alkylating agent to introduce the tert-butyl group.

    Introduction of the Benzothiazolyl Group: This step involves the reaction of a suitable benzothiazole derivative with the intermediate formed in the previous step.

    Formation of the Propanamide Backbone: This step involves the reaction of the intermediate with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and benzothiazolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- include:

Uniqueness

The uniqueness of Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1018047-70-5

Molecular Formula

C20H21FN2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C20H21FN2O2S/c1-12(25-14-10-8-13(9-11-14)20(2,3)4)18(24)23-19-22-17-15(21)6-5-7-16(17)26-19/h5-12H,1-4H3,(H,22,23,24)

InChI Key

WAMZSOOKUNFIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC2=C(C=CC=C2S1)F)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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